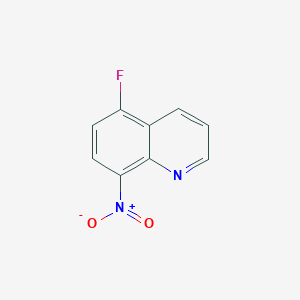

5-Fluoro-8-nitroquinoline

Übersicht

Beschreibung

5-Fluoro-8-nitroquinoline is a compound that has been investigated in various research contexts due to its potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 8-position on the quinoline ring system.

Synthesis Analysis

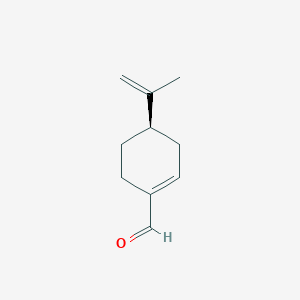

The synthesis of derivatives of 5-fluoro-8-nitroquinoline has been explored in several studies. One approach involved the synthesis of 5-chloro-6-methoxy-8-nitroquinoline, which was then treated with nucleophilic fluoride sources to introduce the fluorine atom at the desired position . Another study described the total synthesis of the (+/-)-CC-1065 CPI subunit, which is structurally related to 5-fluoro-8-nitroquinoline, starting from commercially available 5-fluoro-2-nitrophenol. The key steps included a Diels-Alder reaction and an intramolecular aryl triflate amidation .

Molecular Structure Analysis

While the specific molecular structure analysis of 5-fluoro-8-nitroquinoline is not detailed in the provided papers, the structural features of related compounds have been elucidated using various techniques. For instance, coordination polymers based on 8-hydroxyquinolinate ligands were synthesized and characterized, revealing structural diversification influenced by metal salts and the position of pyridyl nitrogen .

Chemical Reactions Analysis

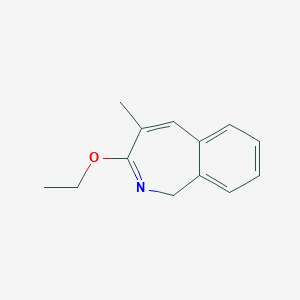

The reactivity of compounds related to 5-fluoro-8-nitroquinoline has been studied, demonstrating the potential for various chemical transformations. Cyclocondensation reactions involving 2-fluoro-5-nitrobenzaldehyde and amidines have been shown to yield not only quinazolines but also 3-aminoisoquinolines, depending on the amidine structure . Additionally, a method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones has been developed, showcasing the versatility of the nitroquinoline scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-8-nitroquinoline and its derivatives are crucial for their potential applications. Although the specific properties of 5-fluoro-8-nitroquinoline are not discussed in the provided papers, related compounds have been shown to exhibit photoluminescent properties. For example, coordination polymers based on 8-hydroxyquinolinate ligands displayed fluorescence emissions and were capable of sensing nitroaromatic molecules through fluorescence quenching .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

5-Fluoro-8-nitroquinoline derivatives demonstrate significant antibacterial activity. For instance, certain synthesized derivatives showed promising activity against S. aureus and other strains, indicating their potential in antibacterial applications (Al-Hiari et al., 2007).

Anticancer Agent

Research comparing the cytotoxicity of various quinoline analogues found 8-hydroxy-5-nitroquinoline to be particularly potent, with its activity enhanced by copper. This compound's properties suggest potential use in treating cancer, as it lacks zinc ionophore activity, which may reduce neurotoxicity (Jiang et al., 2011).

Role in Chemoresistance

A study on oral squamous cell carcinoma revealed that 5-Fluorouracil (5-FU) resistance may be influenced by the NLRP3 inflammasome. Targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway could enhance the efficacy of 5-FU-based chemotherapy (Feng et al., 2017).

Hypoxia Detection in Tumors

A study involving 6-nitroquinoline demonstrated its conversion to a fluorescent compound under hypoxic conditions. This suggests potential use in detecting hypoxia in tumors, as nitroaryl compounds can act as oxygen sensors (Rajapakse et al., 2013).

Potentially Malignant Lesion Treatment

The effectiveness of 5-fluorouracil in treating potentially malignant lesions in the oral cavity was demonstrated in a mouse model. This finding opens up possibilities for non-surgical treatments of such lesions (Da Costa et al., 2015).

Photochemical Properties

The photochemistry of 8-hydroxy-5-nitroquinoline has been studied for its potential in treating diseases. Understanding its photosensitivity is crucial for its application in medical treatments (Wang et al., 2022).

Synthesis of Antitumor Compounds

Research on the synthesis of tetracyclic fluoroquinolones, which includes 5-fluoro-8-nitroquinoline derivatives, shows potential in developing dual-acting anticancer and antibacterial chemotherapeutics. These compounds exhibited antimicrobial and antiproliferative activity in vitro (Al-Trawneh et al., 2010).

Zukünftige Richtungen

Fluorinated quinolines like 5-Fluoro-8-nitroquinoline have found applications in various fields including medicine and agriculture . They are also used as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Wirkmechanismus

Target of Action

5-Fluoro-8-nitroquinoline is a member of the quinoline family, which is known for its wide range of biological activities . The primary targets of quinoline compounds are often various enzymes, which they inhibit . .

Mode of Action

Quinoline compounds are known to interact with their targets, often enzymes, and cause changes that result in their biological activity . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds .

Biochemical Pathways

Quinoline compounds are known to affect various biochemical pathways due to their broad spectrum of bio-responses .

Result of Action

Quinoline compounds are known to exhibit antibacterial, antineoplastic, and antiviral activities .

Eigenschaften

IUPAC Name |

5-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOBTOAOYYTUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164963 | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-8-nitroquinoline | |

CAS RN |

152167-85-6 | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

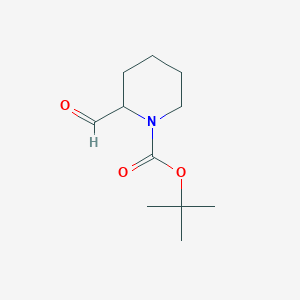

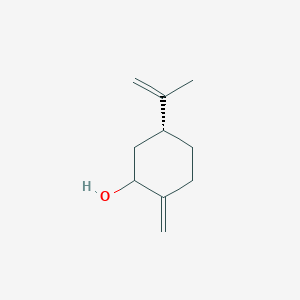

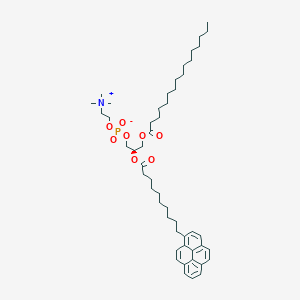

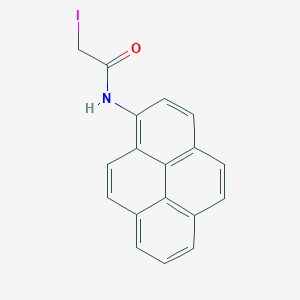

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)

![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)

![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)